

AcBut Linker for Payload Attachment to Targeting Ligands: Application Notes and Protocols

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Compound of Interest

Compound Name: **AcBut**

Cat. No.: **B1363944**

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Introduction

The **AcBut** (4-(4-acetylphenoxy)butanoic acid) linker is a critical component in the design and synthesis of antibody-drug conjugates (ADCs), a powerful class of targeted therapeutics. This acid-labile linker plays a pivotal role in securely attaching potent cytotoxic payloads to monoclonal antibodies (mAbs) that target specific antigens on cancer cells. The defining characteristic of the **AcBut** linker is its hydrazone moiety, which is engineered to be stable at physiological pH (7.4) in the bloodstream, minimizing premature payload release and off-target toxicity. Upon internalization of the ADC into the target cancer cell and trafficking to the acidic environment of the lysosome (pH 4.5-5.0), the hydrazone bond is rapidly cleaved, leading to the specific release of the cytotoxic agent and subsequent cell death.[\[1\]](#)[\[2\]](#)[\[3\]](#)

The **AcBut** linker has been successfully incorporated into FDA-approved ADCs, most notably gemtuzumab ozogamicin (Mylotarg®) and inotuzumab ozogamicin (Besponsa®), both of which utilize a calicheamicin payload.[\[4\]](#)[\[5\]](#)[\[6\]](#) These examples underscore the clinical utility of the **AcBut** linker in developing effective and targeted cancer therapies.

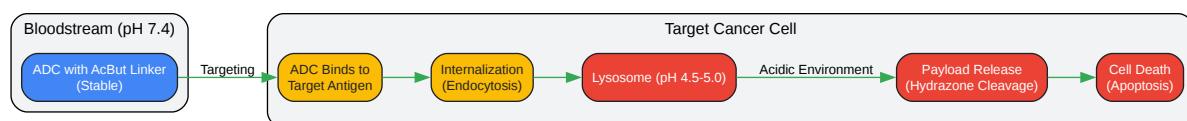
This document provides detailed application notes on the **AcBut** linker, including its mechanism of action, stability, and key applications. Furthermore, it offers comprehensive

experimental protocols for the synthesis of the **AcBut** linker, conjugation to targeting ligands and payloads, and in vitro and in vivo evaluation of the resulting ADCs.

Application Notes

Mechanism of Action

The functionality of the **AcBut** linker is predicated on its pH-sensitive hydrazone bond. The linker connects to the antibody, typically through an amide bond with a lysine residue, and to the payload via the hydrazone linkage.[2]



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Figure 1: Mechanism of action of an ADC utilizing the **AcBut** linker.

As depicted in Figure 1, the ADC remains intact in the bloodstream. Upon reaching the target cancer cell, the antibody component binds to its specific antigen on the cell surface, triggering internalization of the ADC-antigen complex. This complex is then trafficked to the lysosome. The acidic environment within the lysosome catalyzes the hydrolysis of the hydrazone bond of the **AcBut** linker, releasing the cytotoxic payload precisely where it can exert its therapeutic effect, leading to apoptosis of the cancer cell.[3][7]

Stability

The stability of the linker is a critical determinant of an ADC's therapeutic index. The **AcBut** linker is designed to balance stability in circulation with efficient cleavage at the target site.

- **Plasma Stability:** At the neutral pH of blood (pH 7.4), the hydrazone bond of the **AcBut** linker is relatively stable, preventing premature release of the cytotoxic payload that could lead to systemic toxicity.[1][2] While some gradual hydrolysis can occur in the bloodstream, the design of the **AcBut** linker aims to minimize this.[3]

- Acidic Stability: In the acidic environment of the lysosome (pH 4.5-5.0), the rate of hydrazone hydrolysis increases significantly, leading to rapid and efficient release of the payload.[8][9]

Key Applications

The **AcBut** linker is primarily used in the development of ADCs for cancer therapy. Its utility has been demonstrated in both hematological and solid tumor applications. The most prominent examples are:

- Gemtuzumab ozogamicin (Mylotarg®): An ADC targeting the CD33 antigen on acute myeloid leukemia (AML) cells, with a calicheamicin payload.[2][4]
- Inotuzumab ozogamicin (Besponsa®): An ADC targeting the CD22 antigen on B-cell acute lymphoblastic leukemia (ALL) cells, also with a calicheamicin payload.[5][6]

The choice of the **AcBut** linker is particularly suitable for payloads that are highly potent and require targeted delivery to minimize off-target effects.

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of the **AcBut** linker in the context of ADCs.

Table 1: Drug-to-Antibody Ratio (DAR) for ADCs with **AcBut** Linker

ADC Name	Targeting Ligand	Payload	Average DAR	Reference(s)
Gemtuzumab ozogamicin	Anti-CD33 mAb	Calicheamicin	2-3	[4][10]
Inotuzumab ozogamicin	Anti-CD22 mAb	Calicheamicin	~6	[11]

Table 2: Stability of Hydrazone Linkers (**AcBut** Analogues)

Linker Type	pH	Half-life (t _{1/2})	Reference(s)
General Hydrazone	7.0	183 hours	[8]
General Hydrazone	5.0	4.4 hours	[8]
Acyl Hydrazone	7.0	> 2.0 hours	[9]
Acyl Hydrazone	5.0	2.4 minutes	[9]

Experimental Protocols

Synthesis of AcBut Linker (4-(4-acetylphenoxy)butanoic acid)

This protocol describes the synthesis of the **AcBut** linker.



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Figure 2: Workflow for the synthesis of the **AcBut** linker.

Materials:

- 4-Hydroxyacetophenone
- Ethyl 4-bromobutanoate
- Potassium carbonate (K₂CO₃)
- Acetone
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Ethanol

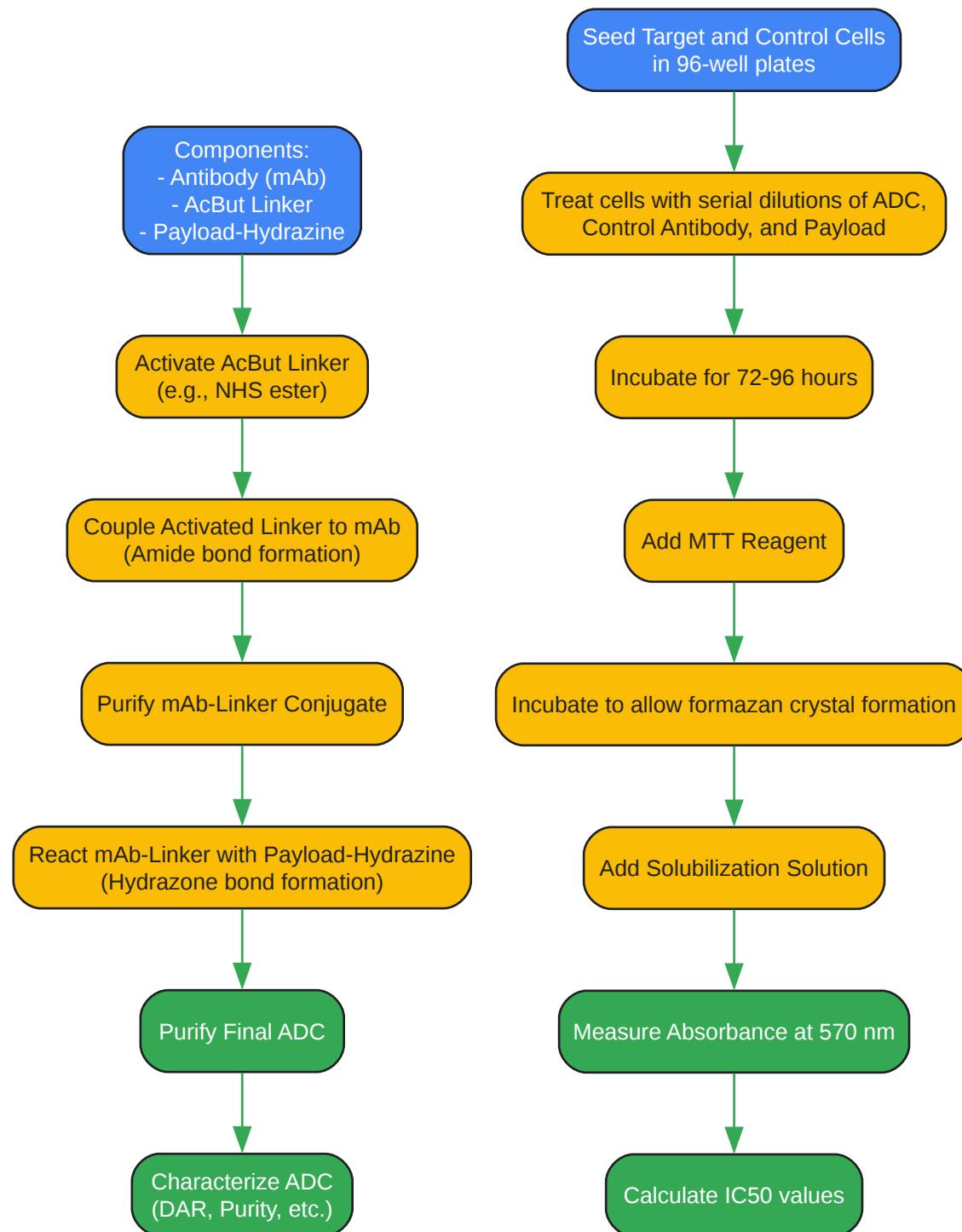
- Dry benzene
- Standard laboratory glassware and reflux apparatus

Procedure:

- Williamson Ether Synthesis: To a solution of 4-hydroxyacetophenone (0.01 mol) in dry benzene (20 mL), add ethyl 4-bromobutanoate (0.01 mol) and potassium carbonate (0.02 mol).
- Reflux the reaction mixture for 10 hours.
- After cooling, filter the solid and concentrate the filtrate to obtain the crude ethyl 4-(4-acetylphenoxy)butanoate.
- Saponification: Dissolve the crude ester in ethanol and add a solution of sodium hydroxide (0.02 mol) in water.
- Stir the mixture at room temperature for 4 hours.
- Acidification: Acidify the reaction mixture with dilute hydrochloric acid until a precipitate forms.
- Purification: Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 4-(4-acetylphenoxy)butanoic acid.[\[12\]](#)

Conjugation of AcBut Linker to Antibody and Payload

This protocol outlines the general steps for conjugating the **AcBut** linker to an antibody and a payload containing a hydrazine moiety.

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